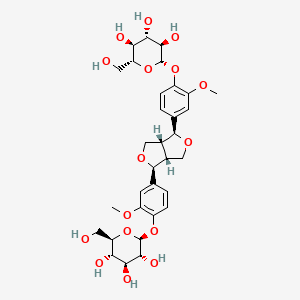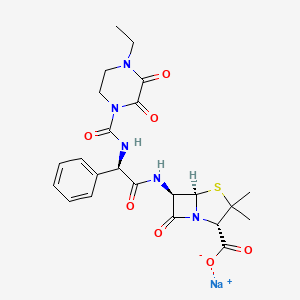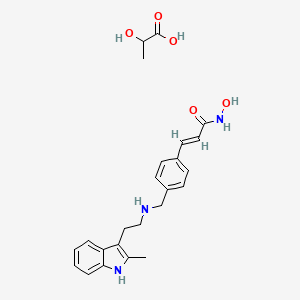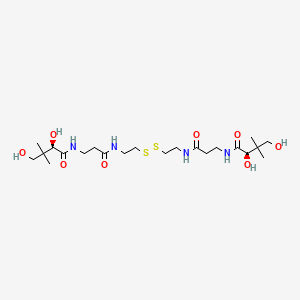
Chlorhydrate de pargyline
Vue d'ensemble
Description
Le chlorhydrate de pargyline est un composé chimique connu pour son rôle d'inhibiteur sélectif irréversible de la monoamine oxydase B (MAO-B). Il a été introduit pour la première fois dans les années 1960 comme médicament antihypertenseur sous le nom de marque "Eutonyl" . Le this compound a été utilisé dans diverses applications de recherche scientifique en raison de ses propriétés uniques.
Applications De Recherche Scientifique
Pargyline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on enzyme activity and neurotransmitter metabolism.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s diseases.
Mécanisme D'action
Target of Action
Pargyline hydrochloride primarily targets the enzymes Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) . These enzymes play a crucial role in the metabolism of monoamines in the nervous system and peripheral tissues .
Mode of Action
Pargyline functions by inhibiting the activity of MAO-A and MAO-B, thus preventing the breakdown of monoamine neurotransmitters and thereby increasing their availability . MAO-A preferentially deaminates serotonin, melatonin, epinephrine, and norepinephrine, while MAO-B preferentially deaminates phenylethylamine and trace amines . By inhibiting these enzymes, Pargyline increases the levels of these neurotransmitters in the synaptic clefts between neurons .
Action Environment
The efficacy and stability of Pargyline can be influenced by various environmental factors. For instance, patients taking Pargyline must avoid concurrent consumption of tyramine-containing foods such as bleu cheese and beer, as this can lead to a hypertensive crisis
Analyse Biochimique
Biochemical Properties
Pargyline hydrochloride interacts with two isoforms of monoamine oxidase, MAO-A and MAO-B . MAO-A preferentially deaminates serotonin, melatonin, epinephrine, and norepinephrine, while MAO-B preferentially deaminates phenylethylamine and trace amines . Pargyline hydrochloride functions by inhibiting the metabolism of catecholamines and tyramine within presynaptic nerve terminals .
Cellular Effects
Pargyline hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by preventing the breakdown of monoamine neurotransmitters, thereby increasing their availability . This can lead to general physiological changes that prepare the body for physical activity .
Molecular Mechanism
The mechanism of action of Pargyline hydrochloride involves inhibiting the activity of monoamine oxidase, thus preventing the breakdown of monoamine neurotransmitters and thereby increasing their availability . This inhibition of metabolism occurs within presynaptic nerve terminals .
Metabolic Pathways
Pargyline hydrochloride is involved in the metabolic pathways of catecholamines and tyramine . It inhibits the metabolism of these compounds within presynaptic nerve terminals .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Le chlorhydrate de pargyline peut être synthétisé par une série de réactions chimiques. Une méthode courante implique la réaction de la benzylamine avec le bromure de propargyle en présence d'une base pour former la N-benzyl-N-propargylamine. Cet intermédiaire est ensuite méthylé à l'aide d'iodure de méthyle pour produire de la N-méthyl-N-propargylbenzylamine, qui est ensuite convertie en son sel de chlorhydrate .
Méthodes de production industrielle
La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des voies réactionnelles similaires à celles décrites ci-dessus. Le processus est optimisé pour le rendement et la pureté, avec un contrôle minutieux des conditions de réaction telles que la température, la pression et le pH afin de garantir une qualité de produit constante .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de pargyline subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des oxydes correspondants.
Réduction : Il peut être réduit dans des conditions spécifiques pour produire différents dérivés d'amines.
Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire différents dérivés d'amines .
Applications de recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour étudier les mécanismes réactionnels.
Biologie : Enquêté pour ses effets sur l'activité enzymatique et le métabolisme des neurotransmetteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des maladies neurodégénératives telles que la maladie de Parkinson et la maladie d'Alzheimer.
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'activité de la monoamine oxydase B (MAO-B), une enzyme responsable de la dégradation des neurotransmetteurs monoamines tels que la dopamine et la phényléthylamine. En inhibant la MAO-B, le this compound augmente la disponibilité de ces neurotransmetteurs, ce qui conduit à une neurotransmission accrue et à des effets physiologiques tels qu'une augmentation du rythme cardiaque et de la pression artérielle .
Comparaison Avec Des Composés Similaires
Composés similaires
Sélégiline : Un autre inhibiteur de la MAO-B utilisé dans le traitement de la maladie de Parkinson.
Rasagiline : Un inhibiteur sélectif de la MAO-B possédant des propriétés neuroprotectrices.
Clorgyline : Un inhibiteur de la MAO-A ayant des effets antidépresseurs.
Unicité
Le chlorhydrate de pargyline est unique en son genre par son inhibition irréversible de la MAO-B, ce qui le distingue des inhibiteurs réversibles. Sa capacité à se lier avec une forte affinité au récepteur I2 de l'imidazoline le distingue également des autres inhibiteurs de la MAO .
Propriétés
IUPAC Name |
N-benzyl-N-methylprop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-3-9-12(2)10-11-7-5-4-6-8-11;/h1,4-8H,9-10H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXCABRDBBWWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044647 | |
| Record name | Pargyline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306-07-0 | |
| Record name | Pargyline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pargyline hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pargyline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pargyline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pargyline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pargyline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARGYLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W70V6I2OMY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















